3-(2-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
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Overview
Description
3-(2-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and an ethoxy-methoxyphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with 4-ethoxy-3-methoxyphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction mixture is heated to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and ethoxy-methoxyphenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole: Lacks the ethoxy-methoxyphenyl group.
3-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazole: Lacks the ethoxy group.
3-(2-Chlorophenyl)-5-(4-ethoxyphenyl)-1H-1,2,4-triazole: Lacks the methoxy group.
Uniqueness
The presence of both the ethoxy and methoxy groups in 3-(2-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole imparts unique chemical properties, such as increased solubility and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H16ClN3O2 |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-23-14-9-8-11(10-15(14)22-2)16-19-17(21-20-16)12-6-4-5-7-13(12)18/h4-10H,3H2,1-2H3,(H,19,20,21) |
InChI Key |
JFOHDXGLDOQXIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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